molecular formula C9H16O2 B3054184 6-(2-Propynyloxy)-1-hexanol CAS No. 58757-86-1

6-(2-Propynyloxy)-1-hexanol

Cat. No.: B3054184
CAS No.: 58757-86-1
M. Wt: 156.22 g/mol
InChI Key: YTNZKCVKQFVCJY-UHFFFAOYSA-N
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Description

6-(2-Propynyloxy)-1-hexanol is an organic compound characterized by the presence of a hexanol backbone with a propynyloxy substituent at the sixth carbon position

Mechanism of Action

Target of Action

It is known that this compound is a clickable amino acid derivative used for site-specific incorporation into recombinant proteins or synthesis of chemical probes and tools for biological applications . This suggests that its targets could be specific proteins or biological structures that it is designed to interact with.

Mode of Action

It is known that this compound possesses an alkyne for bioorthogonal reaction with azides . This suggests that it might interact with its targets through a bioorthogonal chemical reaction, which is a type of chemical reaction that can occur inside living organisms without interfering with native biochemical processes.

Pharmacokinetics

It is known that this compound is stable for 24 hours at ph values of 74 and 66 and in plasma . This suggests that it might have good bioavailability and stability in the body, but further studies would be needed to confirm this and to provide more detailed pharmacokinetic information.

Action Environment

It is known that this compound is stable for 24 hours at ph values of 74 and 66 and in plasma . This suggests that it might be stable and effective in a range of physiological environments, but further studies would be needed to confirm this and to explore the influence of other environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Propynyloxy)-1-hexanol typically involves the reaction of 6-bromo-1-hexanol with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the propynyloxy group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as copper(I) iodide can further improve the reaction rate and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form this compound derivatives with different degrees of saturation. Sodium borohydride is a typical reducing agent used for this purpose.

    Substitution: The propynyloxy group can participate in various substitution reactions, such as nucleophilic substitution with halides or electrophilic substitution with acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Copper(I) iodide as a catalyst in DMF.

Major Products Formed:

    Oxidation: 6-(2-Propynyloxy)hexanal or 6-(2-Propynyloxy)hexanoic acid.

    Reduction: Saturated derivatives of this compound.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

6-(2-Propynyloxy)-1-hexanol has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Comparison with Similar Compounds

    6-(2-Propynyloxy)hexanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    6-(2-Propynyloxy)hexanal: Similar structure but with an aldehyde group instead of a hydroxyl group.

    6-(2-Propynyloxy)-1-hexylamine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness: 6-(2-Propynyloxy)-1-hexanol is unique due to its specific combination of a hexanol backbone and a propynyloxy substituent, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

6-prop-2-ynoxyhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-8-11-9-6-4-3-5-7-10/h1,10H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNZKCVKQFVCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602127
Record name 6-[(Prop-2-yn-1-yl)oxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58757-86-1
Record name 6-[(Prop-2-yn-1-yl)oxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

118 g. of 1,6-hexanediol are introduced into 800 ml. of absolute tetrahydrofuran and, while stirring well, treated portionwise over a period of 4 hours with 30 g. of sodium hydride. 60 ml. of hexamethylphosphoric acid triamide are then added, the mixture is heated to reflux and treated over a period of 12 hours with a solution of 149 g. of propargyl bromide and 200 ml. of tetrahydrofuran. The cooled mixture is poured on to ice-water and extracted three times with ether. The ether solutions are washed with water and sodium chloride solution, dried over sodium sulphate and evaporated. By distillation or chromatography there is obtained pure 6-(2-propynyloxy)-1-hexanol; boiling point (bulb-tube) = 75°C/0.015 mmHg; nD25 = 1.4560.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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